Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate
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Overview
Description
Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-G]purin moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxylic acid, which is then subjected to a series of reactions to introduce the imidazo[1,2-G]purin moiety. The final step involves esterification with butanol to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imidazo[1,2-G]purin moiety can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution of the benzoate ester can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: Share the furan ring structure and exhibit similar reactivity.
Imidazo[1,2-G]purin derivatives: Contain the imidazo[1,2-G]purin moiety and have comparable biological activities.
Benzoate esters: Feature the benzoate ester group and are used in various chemical and pharmaceutical applications.
Uniqueness
Butyl 4-[7-(furan-2-YL)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-G]purin-8-YL]benzoate is unique due to its combination of these three distinct structural elements, which confer a range of chemical reactivity and biological activity not found in simpler compounds .
Properties
Molecular Formula |
C24H23N5O5 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
butyl 4-[7-(furan-2-yl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |
InChI |
InChI=1S/C24H23N5O5/c1-4-5-12-34-22(31)15-8-10-16(11-9-15)29-17(18-7-6-13-33-18)14-28-19-20(25-23(28)29)26(2)24(32)27(3)21(19)30/h6-11,13-14H,4-5,12H2,1-3H3 |
InChI Key |
ZZGJQYKLMXFITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CO5 |
Origin of Product |
United States |
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